3-(Isothiocyanatomethyl)heptan

Übersicht

Beschreibung

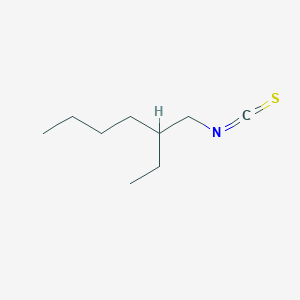

3-(Isothiocyanatomethyl)heptane, also known as 3-ITM, is a synthetic compound that has been studied for its potential applications in scientific research. 3-ITM is a colorless, volatile liquid with a boiling point of 80°C and a melting point of -10°C. It is an aliphatic isothiocyanate, which is a type of organic compound that contains an isothiocyanate group attached to an aliphatic carbon chain. It is derived from the reaction of isothiocyanic acid and 3-heptanol. 3-ITM has been studied for its potential applications in scientific research due to its unique properties, such as its low toxicity and its ability to react with a wide range of substrates.

Wissenschaftliche Forschungsanwendungen

Proteomics-Forschung

3-(Isothiocyanatomethyl)heptan: wird in der Proteomik eingesetzt, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen . Diese Verbindung kann verwendet werden, um Proteine oder Peptide für die weitere Analyse zu modifizieren. Seine Reaktivität mit Aminogruppen macht es zu einem wertvollen Werkzeug zum Markieren oder Immobilisieren von Proteinen, was die Identifizierung und Quantifizierung von Proteinen in komplexen biologischen Proben erleichtert.

Antimikrobielle Aktivität

Isothiocyanate, die Klasse von Verbindungen, zu der This compound gehört, wurden auf ihre antimikrobiellen Eigenschaften untersucht . Sie sind bekannt für ihre Wirksamkeit gegen eine Vielzahl von menschlichen Krankheitserregern, einschließlich Bakterien mit resistenten Phänotypen. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Mittel, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem ist.

Organische Synthese

In der organischen Chemie dient This compound als Baustein für die Synthese komplexerer Moleküle . Seine Isothiocyanatgruppe ist hochreaktiv und kann verwendet werden, um stickstoff- und schwefelhaltige funktionelle Gruppen in organische Moleküle einzuführen, die essentielle Bestandteile in vielen Pharmazeutika und Agrochemikalien sind.

Materialwissenschaft

This compound: kann in der Materialwissenschaft zur Modifizierung von Oberflächen eingesetzt werden . Seine chemische Struktur ermöglicht es ihm, an verschiedene Materialien zu binden und so eine funktionelle Schicht zu schaffen, die verwendet werden kann, um die Oberflächeneigenschaften wie Hydrophobizität oder Reaktivität zu verändern, was entscheidend für die Entwicklung fortschrittlicher Materialien für industrielle Anwendungen ist.

Krebsforschung

Isothiocyanate wurden aufgrund ihrer Fähigkeit, den Karzinogenstoffwechsel zu modulieren, als Chemopräventivmittel identifiziert . This compound, als Teil dieser chemischen Familie, kann zur Krebsforschung beitragen, indem es in Studien verwendet wird, die die Prävention und Behandlung von Krebs durch diätetische Isothiocyanate untersuchen.

Safety and Hazards

3-(Isothiocyanatomethyl)heptane is classified as dangerous, with hazard statements including H302, H312, H315, H317, H318, H332, H334, H335 . These codes indicate various hazards, including harm if swallowed or inhaled, skin irritation, and eye damage . It should be handled with appropriate safety measures .

Wirkmechanismus

Target of action

Isothiocyanates have been found to exert a broad spectrum of action against both Gram-positive and Gram-negative bacteria .

Biochemical pathways

Isothiocyanates can affect various biochemical pathways in bacterial cells, including those involved in protein synthesis and cell wall formation .

Pharmacokinetics

Isothiocyanates are generally absorbed in the gastrointestinal tract and distributed throughout the body .

Result of action

The result of the action of isothiocyanates is the death of bacterial cells, which can help in controlling bacterial infections .

Action environment

The action of isothiocyanates can be influenced by various environmental factors, such as temperature and pH .

Biochemische Analyse

Biochemical Properties

3-(Isothiocyanatomethyl)heptane plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can interact with cysteine residues in proteins, leading to the formation of thiocarbamate adducts . These interactions can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, 3-(Isothiocyanatomethyl)heptane can modify the structure and function of proteins by forming covalent bonds with amino groups, thereby affecting protein folding and stability .

Cellular Effects

The effects of 3-(Isothiocyanatomethyl)heptane on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Additionally, 3-(Isothiocyanatomethyl)heptane can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 3-(Isothiocyanatomethyl)heptane exerts its effects through several mechanisms. One of the primary mechanisms is the covalent modification of proteins through the formation of thiocarbamate adducts . This modification can lead to changes in protein activity, stability, and localization. Furthermore, 3-(Isothiocyanatomethyl)heptane can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of 3-(Isothiocyanatomethyl)heptane can change over time in laboratory settings. This compound is relatively stable under normal storage conditions but can degrade over time when exposed to light, heat, or moisture . In in vitro studies, the long-term effects of 3-(Isothiocyanatomethyl)heptane on cellular function have been observed, including sustained inhibition of enzyme activity and prolonged changes in gene expression . In in vivo studies, the compound’s stability and degradation can affect its bioavailability and overall efficacy .

Dosage Effects in Animal Models

The effects of 3-(Isothiocyanatomethyl)heptane vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as chemoprotection against cancer by inducing cytoprotective proteins and inhibiting pro-inflammatory responses . At high doses, 3-(Isothiocyanatomethyl)heptane can cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

3-(Isothiocyanatomethyl)heptane is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by phase I and phase II enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and metabolite levels . Additionally, 3-(Isothiocyanatomethyl)heptane can influence the activity of key metabolic enzymes, thereby altering the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, 3-(Isothiocyanatomethyl)heptane is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, 3-(Isothiocyanatomethyl)heptane can accumulate in specific compartments, depending on its interactions with cellular components . The localization and accumulation of this compound can affect its activity and function within the cell .

Subcellular Localization

The subcellular localization of 3-(Isothiocyanatomethyl)heptane is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-(Isothiocyanatomethyl)heptane can localize to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . The subcellular localization of this compound can significantly impact its activity and overall cellular effects .

Eigenschaften

IUPAC Name |

3-(isothiocyanatomethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEYDQLSVHQXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585338 | |

| Record name | 3-(Isothiocyanatomethyl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21663-56-9 | |

| Record name | 3-(Isothiocyanatomethyl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.